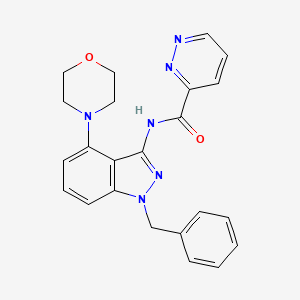

![molecular formula C17H24FN3O3S B5603808 (1R*,5R*)-6-(5-fluoro-2-methylbenzoyl)-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5603808.png)

(1R*,5R*)-6-(5-fluoro-2-methylbenzoyl)-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a derivative of the 3,6-diazabicyclo[3.2.2]nonane class, which has been studied for its various chemical properties and reactions. This compound's structure includes a sulfonamide group, which is a common feature in many pharmacologically active molecules (Dolensky et al., 2022).

Synthesis Analysis

The synthesis of similar compounds typically involves multiple steps, including the formation of amides and sulfonamides. A study by Fernández et al. (1992) describes the synthesis of related diazabicyclo[3.3.1]nonane derivatives and their structural analysis (Fernández et al., 1992).

Molecular Structure Analysis

The molecular structure of related compounds has been studied using techniques like NMR spectroscopy and X-ray diffraction. For instance, Fernández et al. (1992) detailed the crystal structure of a similar compound, providing insights into its conformation and molecular interactions (Fernández et al., 1992).

Chemical Reactions and Properties

Compounds within this class demonstrate a variety of chemical reactions. For example, Eibl et al. (2013) investigated the interaction of 3,7-diazabicyclo[3.3.1]nonane derivatives with nicotinic acetylcholine receptors, highlighting the influence of different hydrogen bond acceptor systems (Eibl et al., 2013).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and stability, are influenced by their molecular structure. However, specific studies focusing on the physical properties of this exact compound were not identified in the available literature.

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are influenced by the presence of functional groups like sulfonamide. For instance, Vasin et al. (2014) studied the transformations of similar compounds under various conditions, highlighting their chemical versatility (Vasin et al., 2014).

Wissenschaftliche Forschungsanwendungen

Antiprotozoal Activity

A study by Dolensky et al. (2022) investigates N-(Aminoalkyl)azabicyclo[3.2.2]nonanes, revealing their potential in antiprotozoal applications, particularly against Plasmodium falciparum and Trypanosoma brucei rhodesiense. The compounds demonstrated significant activities in the submicromolar range, indicating their promise as antiprotozoal agents Dolensky et al., 2022.

Receptor Ligand Activity for Tumor Cells

Research by Geiger et al. (2007) focuses on the synthesis of various stereoisomeric alcohols and methyl ethers derived from azabicyclo[3.2.2]nonane, exploring their sigma1 receptor affinity and cytotoxic activity against human tumor cell lines. These compounds have shown to completely inhibit cell growth at specific concentrations, demonstrating their potential in targeting sigma receptors within tumor cells, highlighting a novel avenue for cancer therapy Geiger et al., 2007.

Carbonic Anhydrase Inhibition

A study by Ilies et al. (2003) reveals the inhibition of carbonic anhydrase IX by halogenosulfanilamide and halogenophenylaminobenzolamide derivatives. These compounds show a distinct inhibition profile from other isozymes, with some inhibitors displaying strong potential in the low nanomolar range. This indicates a promising pathway for designing more potent and selective inhibitors for therapeutic applications, especially in treating tumors associated with carbonic anhydrase IX Ilies et al., 2003.

Antibacterial Properties

Azab et al. (2013) synthesized novel heterocyclic compounds containing a sulfonamido moiety, showing significant antibacterial activity. This suggests that modifications to the sulfonamide structure can yield potent antibacterial agents, offering a new direction for the development of antimicrobial treatments Azab et al., 2013.

Eigenschaften

IUPAC Name |

(1R,5R)-6-(5-fluoro-2-methylbenzoyl)-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24FN3O3S/c1-12-4-6-14(18)8-16(12)17(22)21-10-13-5-7-15(21)11-20(9-13)25(23,24)19(2)3/h4,6,8,13,15H,5,7,9-11H2,1-3H3/t13-,15+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWSGEWDEONWFOX-DZGCQCFKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)C(=O)N2CC3CCC2CN(C3)S(=O)(=O)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)F)C(=O)N2C[C@H]3CC[C@@H]2CN(C3)S(=O)(=O)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

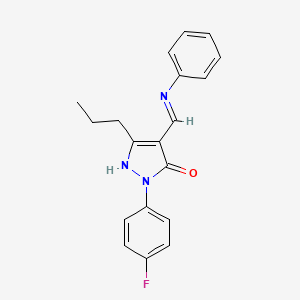

![N-(4-methoxyphenyl)-6-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5603737.png)

![5-[(2-chlorobenzyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B5603744.png)

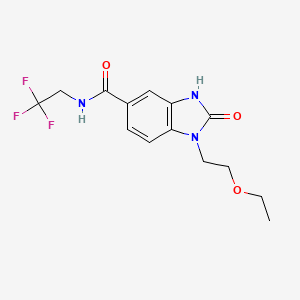

![N-{[1-(4-fluorophenyl)cyclopentyl]methyl}imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5603749.png)

![4-[(3-isobutyl-5-isoxazolyl)carbonyl]-1-(3-methoxyphenyl)-2-piperazinone](/img/structure/B5603769.png)

![4-(1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-2-pyrrolidinyl)-3,5-dimethylisoxazole](/img/structure/B5603780.png)

![2-methyl-3-[(4-pyridinylmethylene)amino]-4(3H)-quinazolinone](/img/structure/B5603784.png)

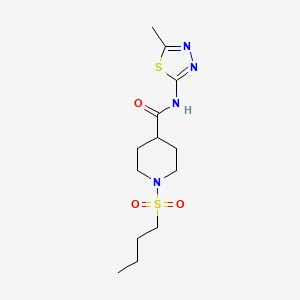

![(4aR*,7aS*)-1-acetyl-4-{[(2-methylphenyl)thio]acetyl}octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5603790.png)

![3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B5603811.png)

![2-methyl-8-[2-(2-phenylethoxy)benzyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5603822.png)

![N-{[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5603834.png)